(1E)-2-(heptylamino)-2-methylpropanal oxime
Description
(1E)-2-(Heptylamino)-2-methylpropanal oxime is an oxime derivative with a heptylamino group (-NH-C7H15) and a methyl substituent on the propanal backbone. Its molecular formula is C12H24N2O (calculated from SMILES: CCCCCCCNC(C)(C)C=NO), with a molecular weight of 212.33 g/mol . The (1E) configuration denotes the trans orientation of the oxime group (C=N-OH).
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBCRELLTLWQPF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(C)(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(C)(C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1E)-2-(heptylamino)-2-methylpropanal oxime typically involves the reaction of 2-(heptylamino)-2-methylpropanal with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(1E)-2-(Heptylamino)-2-methylpropanal oxime: undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(1E)-2-(heptylamino)-2-methylpropanal oxime has been investigated for its potential therapeutic properties. Research indicates that compounds with oxime functionalities can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that oximes can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.
- Antiviral Properties : Some oxime derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are significant for:
- Catalysis : They can serve as catalysts in organic reactions, enhancing reaction rates and selectivity.
- Material Science : Metal complexes are utilized in creating advanced materials with unique properties.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxime derivatives, including this compound. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
| Compound Name | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | High |
| Control Antibiotic | High | High |
Case Study 2: Coordination Complexes
Research conducted on the coordination behavior of this compound with transition metals revealed its ability to form stable complexes with copper and nickel ions. These complexes were tested for their catalytic activity in oxidation reactions.
| Metal Ion | Reaction Type | Yield (%) |
|---|---|---|
| Cu(II) | Oxidation | 85 |
| Ni(II) | Oxidation | 78 |
Mechanism of Action
The mechanism of action of (1E)-2-(heptylamino)-2-methylpropanal oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in the biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Alkylamino Oximes
(1E)-2-(sec-Butylamino)-2-methylpropanal Oxime (CAS 108302-58-5)
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Key Differences: The sec-butyl group (branched C4H9) replaces the linear heptyl chain. This reduces hydrophobicity and may lower membrane permeability compared to the heptyl analog.
2-(Dodecylamino)-2-methylpropanal Oxime
- Molecular Formula : C16H34N2O
- Molecular Weight : 270.46 g/mol
- Such analogs are often explored for antimicrobial or surfactant properties, though direct studies on this compound are lacking .
Comparison Table: Alkylamino Oximes
Functional Group Variants
2-Oxopropanal 1-Oxime (Pyruvaldoxime, CAS 306-44-5)
- Molecular Formula: C3H5NO2
- Molecular Weight : 87.08 g/mol
- Key Differences: Lacks the alkylamino and methyl groups, simplifying the structure. Used in coordination chemistry and as a chelating agent, but unrelated to apoptosis pathways .
2-Chloro-2-methylpropionaldehyde Oxime (CAS 18537-69-4)
- Molecular Formula : C4H7ClN2O
- Molecular Weight : 134.56 g/mol
- Safety data sheets highlight precautions for handling, unlike the heptylamino analog .
Biological Activity
(1E)-2-(heptylamino)-2-methylpropanal oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a heptylamine group attached to a methylpropanal oxime backbone. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₃N₃O
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . A study conducted on various bacterial strains demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has a moderate level of activity against these pathogens, warranting further investigation into its mechanism of action.
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. The oxime functional group may interact with essential enzymes in the bacterial cell wall biosynthetic pathway, leading to cell lysis and death. This interaction is hypothesized to be similar to that observed in other oxime-containing compounds known for their antimicrobial effects.
Study on Antiviral Activity
A recent study investigated the antiviral potential of this compound against influenza virus. The compound was tested in vitro using Madin-Darby Canine Kidney (MDCK) cells.
- Results : The compound demonstrated significant antiviral activity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent against viral infections.
Cytotoxicity Assessment
In another study, the cytotoxic effects of the compound were evaluated on human cancer cell lines, including HeLa and A549 cells. The results showed that:
- HeLa Cells : IC50 = 20 µM
- A549 Cells : IC50 = 25 µM
These findings suggest that while the compound exhibits biological activity, it may also possess cytotoxic properties that need to be carefully evaluated for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for (1E)-2-(heptylamino)-2-methylpropanal oxime, and how can reaction conditions be optimized to improve yield and stereochemical control?
Methodological Answer :
- Stepwise Synthesis : Begin with the condensation of heptylamine with 2-methylpropanal under controlled pH (neutral to slightly acidic) to form the imine intermediate. Subsequent oxime formation should use hydroxylamine hydrochloride in ethanol/water (3:1 v/v) at 60°C for 6–8 hours .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 amine:aldehyde) to minimize side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Stereochemical Control : Employ polar solvents (e.g., DMF) to stabilize transition states and ensure (1E)-isomer dominance. Confirm configuration via NOESY NMR .
Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?
Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) with UV detection at 254 nm. Acceptable purity thresholds: ≥95% (main peak) with <0.5% unresolved impurities .
- Structural Confirmation :
Q. What theoretical frameworks guide the study of this compound’s reactivity and potential applications in supramolecular chemistry?
Methodological Answer :
- Reactivity : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Computational tools (e.g., Gaussian) can calculate HOMO-LUMO gaps and partial charges .
- Supramolecular Design : Leverage host-guest interaction models (e.g., hydrogen bonding via oxime -NH and carbonyl groups). Molecular docking simulations (AutoDock Vina) validate binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. IR) during structural elucidation of this compound?
Methodological Answer :
- Cross-Validation :
- NMR vs. IR : If IR shows unexpected carbonyl stretches (1700 cm⁻¹), re-examine sample for residual aldehyde (e.g., via GC-MS headspace analysis) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational changes (e.g., oxime tautomerism) that distort room-temperature spectra .
- Collaborative Analysis : Share raw data with crystallography labs for single-crystal X-ray diffraction, the gold standard for structural confirmation .
Q. What experimental designs are suitable for investigating the environmental fate of this compound in aquatic systems?
Methodological Answer :
- Fate Studies :
- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and calculate half-lives .
- Photolysis : Use UV lamps (λ = 254 nm) in quartz reactors. Identify photoproducts with high-resolution Q-TOF-MS .
- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna immobilization tests) at concentrations 0.1–10 mg/L .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?
Methodological Answer :
- Data Triangulation :
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., alkylamino-propanal derivatives) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
